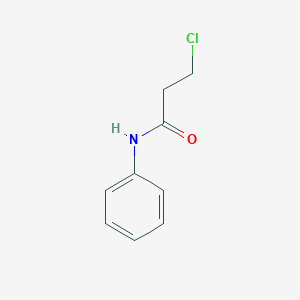

3-Chloro-N-phenylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXJYUFHAXXSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286583 | |

| Record name | 3-Chloro-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3460-04-6 | |

| Record name | 3460-04-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-N-phenylpropanamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-N-phenylpropanamide, a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document moves beyond a simple recitation of facts to offer a deeper understanding of the compound's chemical behavior, grounded in established scientific principles and experimental evidence.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 3-chloropropionanilide, is an organic compound with the chemical formula C₉H₁₀ClNO.[1][2] It presents as a colorless to yellowish crystalline solid.[1] Understanding its fundamental properties is critical for its effective use in synthesis and for ensuring safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3460-04-6 | [1] |

| Molecular Formula | C₉H₁₀ClNO | [1] |

| Molar Mass | 183.63 g/mol | [1] |

| Melting Point | 119.5-120.5 °C | [1] |

| Boiling Point (Predicted) | 360.2 ± 25.0 °C | [1] |

| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.20 ± 0.70 | [1] |

| Solubility | Soluble in ethanol, ether, and chloroform; low solubility in water. | [1] |

| Appearance | Colorless to yellowish crystalline solid. | [1] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through the acylation of aniline with 3-chloropropionyl chloride. This method is reliable and scalable, making it suitable for both laboratory and industrial applications.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Sources

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 3-Chloro-N-phenylpropanamide (CAS No. 3460-04-6)

Section 1: Introduction and Core Properties

This compound, registered under CAS number 3460-04-6, is a halogenated amide of significant interest in synthetic and medicinal chemistry.[1] Structurally, it features a reactive chloropropyl chain attached to an aniline through an amide linkage. This bifunctional nature—a reactive alkyl halide and a modifiable aromatic amide—renders it a versatile intermediate for the synthesis of a wide array of organic compounds, including potential pharmaceuticals, pesticides, and dyes.[1][2] Its utility in drug discovery is underscored by the established importance of both the chloro- group and the broader class of acrylamide derivatives in creating targeted and effective therapeutic agents.[3][4] This guide provides a comprehensive overview of its synthesis, properties, potential applications, and handling protocols, grounded in authoritative technical data.

Key Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for designing experimental conditions, ensuring safe handling, and predicting its behavior in chemical systems.

| Property | Value | Source |

| CAS Number | 3460-04-6 | [5][6] |

| Molecular Formula | C₉H₁₀ClNO | [2][7] |

| Molecular Weight | 183.63 g/mol | [2][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-Chloro-N-phenylpropionamide, 3-Chloropropionanilide | [5][8] |

| Appearance | Colorless to yellowish crystalline solid | [2] |

| Melting Point | 114–120.5 °C | [2][8] |

| Boiling Point | 360.2±25.0 °C (Predicted) | [2] |

| Density | 1.220±0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in ethanol, ether, chloroform; low solubility in water. | [2] |

| InChI Key | FRXJYUFHAXXSAL-UHFFFAOYSA-N | [5][7] |

Section 2: Synthesis and Purification

The primary and most direct synthesis of this compound involves the acylation of aniline with 3-chloropropionyl chloride. This is a standard nucleophilic acyl substitution reaction where the amino group of aniline attacks the electrophilic carbonyl carbon of the acyl chloride.

Standard Laboratory Synthesis Protocol

This protocol is adapted from established synthetic procedures.[8] The causality behind this experimental design is straightforward: the reaction is driven by the high reactivity of the acyl chloride. Acetone serves as a suitable solvent that dissolves both reactants, and the reflux condition provides the necessary activation energy. The final precipitation in acidic water removes unreacted aniline and other basic impurities by converting them into water-soluble salts, ensuring the isolation of a pure product.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of aniline (575 ml) and acetone (600 ml) is brought to a reflux.

-

Reagent Addition: A solution of 3-chloropropionyl chloride (300 ml) in acetone (600 ml) is added dropwise to the refluxing aniline mixture. The dropwise addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Completion: After the addition is complete, the reaction mixture is maintained at reflux for an additional hour to ensure maximum conversion.

-

Workup and Isolation: The mixture is cooled in an ice bath and then poured into a large beaker containing a mixture of 6N hydrochloric acid (500 ml) and water (3.5 l). The acidic quench protonates any remaining aniline, rendering it soluble in the aqueous phase.

-

Purification: The resulting solid precipitate is collected by filtration, washed thoroughly with water to remove residual acid and salts, and then dried.

-

Final Product: The process yields this compound as a solid with a reported melting point of 114°-115.5° C.[8]

Section 3: Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable building block. Its structure contains two key handles for further chemical modification: the terminal chlorine atom and the phenyl ring.

Role as a Chemical Intermediate

The compound serves as a precursor in multi-step syntheses.[2] The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, enabling the construction of more complex molecular architectures. This reactivity is fundamental to its use in synthesizing pesticides, dyes, and, most importantly, pharmaceutical compounds.[1][2]

The Acrylamide Moiety in Medicinal Chemistry

While not an acrylamide itself, this compound is a direct precursor to N-phenylacrylamide derivatives via an elimination reaction. The acrylamide functional group is increasingly recognized for its ability to improve the drug-like properties of therapeutic candidates.[3][9]

-

Improved Physicochemical Properties: Incorporation of an acrylamide moiety can substantially enhance both aqueous solubility and membrane permeability, creating an ideal balance for improved intracellular drug concentrations.[3][9] This dual improvement is surprising, as enhancing aqueous solubility often reduces lipophilicity.[9]

-

Covalent Inhibition: The acrylamide group is a Michael acceptor and can form covalent bonds with nucleophilic residues (like cysteine) in target proteins. This mechanism is exploited in the design of potent and selective kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR).[3][9]

Precursor to β-Phenylalanine Derivatives

Through nucleophilic substitution of the chloride with an appropriate nitrogen nucleophile, followed by hydrolysis, derivatives of β-phenylalanine can be synthesized. β-amino acids are crucial components in the development of peptidomimetics, foldamers, and various pharmaceuticals, including antiviral and anticancer agents.[10] The synthesis of N-phenyl-β-alanine, a closely related structure, highlights the utility of this chemical scaffold.[11]

Section 4: Safety, Handling, and Storage

As an organochlorine compound, this compound requires careful handling.[2] The following guidelines are based on its GHS classification and standard laboratory safety practices.[5][12]

Hazard Classification

According to GHS hazard statements, this compound is:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

Exposure Avoidance: Avoid direct contact with skin and eyes.[2] In case of contact, rinse the affected area immediately and thoroughly with water.

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] An inert atmosphere is recommended for long-term storage.[2]

-

Incompatibilities: Keep away from strong oxidizing agents.[12]

Section 5: References

-

Synthesis of Step 1. 3-Chloro-N-phenylpropionamide. PrepChem.com. [Link]

-

This compound. ChemBK. [Link]

-

Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

This compound | C9H10ClNO | CID 240404. PubChem, NIH. [Link]

-

Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. PubMed Central, NIH. [Link]

-

Acrylamide derivatives: A dynamic nuclear magnetic resonance study. PubMed, NIH. [Link]

-

Acrylamide derivatives as antiallergic agents. 2. Synthesis and structure-activity relationships of N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acryl amides. PubMed, NIH. [Link]

-

Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. MDPI. [Link]

-

PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE. Google Patents.

-

a) Synthesis of N‐phenyl‐l‐alanine (2 a). b) Synthesis of one of the... ResearchGate. [Link]

-

3-Chloro-N-(4-sulfamoylphenyl)propanamide. PubMed Central, NIH. [Link]

-

Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof. Google Patents.

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central, NIH. [Link]

-

This compound | CAS. Matrix Fine Chemicals. [Link]

-

N-Phenyl-beta-alanine | C9H11NO2 | CID 244082. PubChem, NIH. [Link]

-

Safety Data Sheet: Cyclohexane. Carl ROTH. [Link]

-

3-Chloro-N-(3-hydroxyphenyl)propanamide | C9H10ClNO2 | CID 19101947. PubChem, NIH. [Link]

-

3-chloro-N-(3-methoxyphenyl)propanamide | C10H12ClNO2 | CID 2785756. PubChem, NIH. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, NIH. [Link]

-

3-Chloro-N-phenylbenzamide. PubMed Central, NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C9H10ClNO | CID 240404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 3460-04-6 [chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. prepchem.com [prepchem.com]

- 9. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Phenyl-beta-alanine | C9H11NO2 | CID 244082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.ca [fishersci.ca]

3-Chloro-N-phenylpropanamide molecular structure

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-N-phenylpropanamide

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular architecture, synthesis, and spectroscopic identity, grounding all claims in verifiable data and established scientific principles.

Introduction and Strategic Importance

This compound (CAS No: 3460-04-6) is an organic compound with the chemical formula C₉H₁₀ClNO.[1][2] Also known as 3-Chloropropionanilide, it serves as a crucial building block in the synthesis of a variety of more complex molecules, including pharmaceuticals, dyes, and pesticides.[2] Its molecular structure, characterized by a reactive chlorine atom and a stable amide linkage to a phenyl group, dictates its chemical behavior and utility as a versatile synthetic precursor. Understanding this structure is paramount for its effective application in chemical synthesis and drug design.

Molecular Structure and Conformation

The molecular framework of this compound consists of three key components: a phenyl ring, a propanamide linker, and a terminal chlorine atom.

-

Phenyl Group: A standard six-carbon aromatic ring providing a rigid, planar scaffold.

-

Amide Linkage (-C(O)NH-): This functional group is central to the molecule's structure. The amide bond exhibits partial double-bond character, resulting in a planar geometry for the C-C(O)N-H atoms. This planarity influences the overall molecular shape and potential for hydrogen bonding.

-

3-Chloropropyl Chain: A three-carbon aliphatic chain with a terminal chlorine atom. The chlorine atom is an excellent leaving group, making this position a primary site for nucleophilic substitution reactions, which is the basis for its utility as a synthetic intermediate.

The relative orientation of the phenyl ring and the amide plane is a key conformational feature. In related N-phenylamide structures, a significant tilt angle is often observed between the two planes to minimize steric hindrance.[3][4] This non-planar conformation can impact intermolecular interactions, such as π-stacking and hydrogen bonding, which in turn influence crystal packing and physical properties like melting point and solubility.

Molecular Visualization

Caption: 2D structure of this compound.

Synthesis Protocol and Mechanistic Rationale

The standard synthesis of this compound is achieved through the acylation of aniline with 3-chloropropionyl chloride. This is a classic nucleophilic acyl substitution reaction.

Experimental Protocol

Source: Adapted from US Patent US04818755.[5]

-

Reagent Preparation: In a reaction vessel equipped for reflux, a mixture of aniline (575 ml) and acetone (600 ml) is prepared.

-

Addition: A separate mixture of 3-chloropropionyl chloride (300 ml) and acetone (600 ml) is added dropwise to the refluxing aniline solution.

-

Causality: Aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is performed at reflux to provide sufficient thermal energy to overcome the activation barrier. Dropwise addition controls the exothermic reaction rate.

-

-

Reaction: The resulting mixture is maintained at reflux for one hour to ensure the reaction proceeds to completion.[5]

-

Workup & Isolation:

-

The reaction mixture is cooled in an ice bath to reduce the solubility of the product and unreacted starting materials.

-

The cooled mixture is poured into a solution of 6N HCl (500 ml) and water (3.5 l).

-

Causality: The acidic workup serves a critical purpose: it protonates the excess basic aniline, converting it into the water-soluble anilinium chloride salt. This allows for its easy separation from the desired, water-insoluble product.

-

-

-

Purification: The precipitated solid product is collected by filtration, washed thoroughly with water to remove any remaining acid and salt impurities, and then dried.[5]

-

Verification: The final product is a solid with a reported melting point of 114°-115.5° C.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Physical Data

Structural confirmation is unequivocally achieved through a combination of spectroscopic methods. The following data points are characteristic of this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀ClNO | [1][2] |

| Molecular Weight | 183.63 g/mol | [1][2] |

| Appearance | Colorless to yellowish crystalline solid | [2] |

| Melting Point | 114 - 120.5 °C | [2][5] |

| Solubility | Soluble in ethanol, ether, chloroform; low solubility in water | [2] |

| SMILES | C1=CC=C(C=C1)NC(=O)CCCl | [1][6] |

| InChIKey | FRXJYUFHAXXSAL-UHFFFAOYSA-N | [1][6] |

Spectroscopic Signature

| Technique | Characteristic Features |

| ¹H NMR | - Aromatic Protons (C₆H₅): Multiplet signal around 7.0-7.6 ppm. - Amide Proton (NH): Broad singlet, chemical shift is concentration and solvent dependent. - Methylene Protons (-CH₂-Cl): Triplet signal around 3.8 ppm. - Methylene Protons (-CH₂-CO): Triplet signal around 2.8 ppm. The coupling between the two methylene groups results in the triplet-of-triplets pattern. |

| IR Spectroscopy | - N-H Stretch: A characteristic band around 3309 cm⁻¹.[7] - Amide I (C=O Stretch): A strong absorption band typically observed around 1660-1680 cm⁻¹.[7] - Amide II (N-H bend/C-N stretch): A band found near 1550 cm⁻¹.[7] - C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z 183.[1] - Isotopic Pattern: A characteristic [M+2]⁺ peak at m/z 185 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |

Conclusion and Future Outlook

This compound is a molecule of significant synthetic value. Its structure, defined by the interplay between the planar phenyl-amide system and the reactive alkyl chloride tail, provides a reliable platform for constructing more elaborate chemical entities. The straightforward and well-documented synthesis allows for its ready availability for research and development. For professionals in drug discovery and materials science, a thorough understanding of its structural and spectroscopic properties is essential for leveraging its reactivity in the design and synthesis of novel functional molecules.

References

-

PrepChem. (n.d.). Synthesis of Step 1. 3-Chloro-N-phenylpropionamide. Retrieved from PrepChem.com. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from ChemBK.com. [Link]

-

PubChemLite. (n.d.). This compound (C9H10ClNO). Retrieved from pubchemlite.com. [Link]

-

Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. (2022). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Synthesis and crystal structure of N,N′-(1,4-phenylenedimethylidyne)bis(2-phenylbenzenamine). (2022). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (2021). MDPI. [Link]

Sources

- 1. This compound | C9H10ClNO | CID 240404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structure of N,N′-(1,4-phenylenedimethylidyne)bis(2-phenylbenzenamine) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. PubChemLite - this compound (C9H10ClNO) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-N-phenylpropanamide

This guide provides a comprehensive overview of the synthetic pathways for 3-chloro-N-phenylpropanamide, a key intermediate in various chemical and pharmaceutical applications.[1] Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, detailed experimental protocols, and comparative analysis of the primary synthetic routes.

Introduction

This compound, also known as 3-chloropropionanilide, is a chemical compound with the molecular formula C₉H₁₀ClNO.[2] Its structure incorporates a phenyl group attached to the nitrogen of a propanamide chain, with a chlorine atom at the 3-position. This bifunctional molecule serves as a versatile building block in organic synthesis, with applications in the development of pharmaceuticals and other specialty chemicals.[1][3] Understanding its synthesis is crucial for optimizing production and exploring its potential in various research and development endeavors.

Molecular Structure and Properties:

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.63 g/mol [2] |

| Appearance | Colorless to yellowish crystalline solid[1] |

| Melting Point | 105-109 °C[1] |

| Solubility | Soluble in ethanol, ether, and chloroform; low solubility in water[1] |

| IUPAC Name | This compound[2] |

| CAS Number | 3460-04-6[2] |

Synthesis Pathway 1: Schotten-Baumann Reaction

The most direct and widely employed method for the synthesis of this compound is the Schotten-Baumann reaction. This classic organic reaction involves the acylation of an amine with an acyl chloride in the presence of a base.[4][5][6] In this specific synthesis, aniline acts as the nucleophilic amine, and 3-chloropropionyl chloride serves as the acylating agent.

Reaction Mechanism

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[5][7] The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride, leading to the formation of a tetrahedral intermediate.[5][7] The presence of a base, typically aqueous sodium hydroxide, is crucial for two reasons: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product, and it prevents the protonation of the aniline, which would render it non-nucleophilic.[8]

Caption: Mechanism of the Schotten-Baumann reaction.

Experimental Protocol

Materials:

-

Aniline

-

3-Chloropropionyl chloride

-

Acetone

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol or other suitable solvent for recrystallization

Equipment:

-

Round-bottom flask with reflux condenser

-

Dropping funnel

-

Magnetic stirrer with hotplate

-

Ice bath

-

Büchner funnel and flask

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve aniline (1.0 equivalent) in acetone. Heat the solution to a gentle reflux.

-

Addition of Acyl Chloride: Dissolve 3-chloropropionyl chloride (1.05 equivalents) in acetone and add it dropwise to the refluxing aniline solution over 30-60 minutes. The slight excess of the acyl chloride ensures complete consumption of the aniline.

-

Reaction Completion: After the addition is complete, continue refluxing the reaction mixture for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly pour the cooled mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step protonates any unreacted aniline, making it water-soluble as its hydrochloride salt, and also helps to precipitate the amide product.

-

Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove any water-soluble impurities.

-

For further purification, dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol to yield a crystalline solid.[9]

Causality Behind Experimental Choices:

-

Solvent: Acetone is a suitable solvent as it dissolves both reactants and is relatively inert under the reaction conditions. Its boiling point allows for a moderate reaction temperature under reflux.

-

Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring a higher conversion to the product in a reasonable timeframe.

-

Acidic Work-up: The use of hydrochloric acid is a critical step to separate the desired amide from unreacted aniline. The amide is stable in acidic conditions, while the basic aniline is converted to its water-soluble salt.

-

Recrystallization: This is a standard purification technique for solid organic compounds. The choice of solvent is crucial; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Synthesis Pathway 2: DCC Coupling

An alternative and milder approach to forming the amide bond is through the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).[10][11][12][13] This method is particularly useful when dealing with sensitive substrates or when starting from the corresponding carboxylic acid, 3-chloropropionic acid.

Reaction Mechanism

DCC facilitates the coupling of a carboxylic acid and an amine by activating the carboxylic acid.[10][11][13] The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate.[11] This intermediate is then readily attacked by the nucleophilic amine (aniline) to form the amide bond and the byproduct, N,N'-dicyclohexylurea (DCU).[10][11]

Caption: Mechanism of DCC-mediated amide synthesis.

Experimental Protocol

Materials:

-

3-Chloropropionic acid

-

Aniline

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and flask

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 3-chloropropionic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Addition of DCC and Aniline: Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent to the cooled carboxylic acid solution. Then, add aniline (1.0 equivalent) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) is typically observed.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove any unreacted aniline), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: DCC is sensitive to moisture, which can hydrolyze it and reduce the efficiency of the coupling reaction. Therefore, anhydrous solvents and reaction conditions are essential.

-

DCC: As a powerful dehydrating agent, DCC facilitates the removal of a water molecule from the carboxylic acid and amine, enabling the formation of the amide bond under mild conditions.[10][11][13]

-

DCU Removal: The primary challenge with DCC coupling is the removal of the DCU byproduct.[10] Fortunately, DCU is often insoluble in the reaction solvent and can be removed by filtration.[14]

-

Aqueous Washes: The series of acidic and basic washes are crucial for removing unreacted starting materials and ensuring the purity of the final product.

Comparative Analysis of Synthesis Pathways

| Feature | Schotten-Baumann Reaction | DCC Coupling |

| Starting Materials | Aniline, 3-Chloropropionyl chloride | Aniline, 3-Chloropropionic acid, DCC |

| Reaction Conditions | Typically requires heating (reflux) | Generally proceeds at room temperature |

| Byproducts | HCl (neutralized by base) | N,N'-Dicyclohexylurea (DCU) |

| Advantages | Utilizes readily available and inexpensive starting materials; generally a high-yielding reaction. | Milder reaction conditions; suitable for sensitive substrates. |

| Disadvantages | Can be vigorous and requires careful control of temperature and pH. | DCC is a known allergen and requires careful handling; removal of DCU can sometimes be challenging.[14] |

| Typical Yield | High | Good to High |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point: A sharp melting point range close to the literature value indicates high purity.

-

FTIR Spectroscopy: The infrared spectrum will show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and C-Cl stretch (around 700-800 cm⁻¹).

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the different types of protons and their connectivity in the molecule. Expected signals would include those for the aromatic protons, the N-H proton, and the two methylene groups of the propanamide chain.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide and the aromatic carbons.

-

Mass Spectrometry: This technique will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.

Safety Considerations

-

3-Chloropropionyl chloride: This reagent is corrosive, a lachrymator, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Aniline: Aniline is toxic and can be absorbed through the skin. It should also be handled in a fume hood with appropriate PPE.

-

DCC: N,N'-Dicyclohexylcarbodiimide is a potent skin sensitizer and allergen.[14] Direct contact should be avoided, and it should be handled with care in a fume hood.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: the Schotten-Baumann reaction and DCC coupling. The choice of method will depend on the available starting materials, the scale of the reaction, and the sensitivity of any other functional groups present in the starting materials. For a direct and cost-effective synthesis on a larger scale, the Schotten-Baumann reaction is often preferred. For smaller-scale syntheses or with more delicate molecules, the milder conditions of DCC coupling may be more advantageous. Proper workup and purification are essential in both methods to obtain a high-purity product. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize and characterize this important chemical intermediate.

References

- Bundgaard, H., et al. (1988). Journal of Pharmaceutical Sciences, 77, 285.

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

-

JoVE. (2023). Preparation of Amides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Synfacts, 19(11), 1169.

-

Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

- Gowda, B. T., et al. (2003).

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Physics Wallah. (n.d.). Schotten Baumann Reaction Mechanism. Retrieved from [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

-

Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

-

Chemicool. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

- Kakeya, N., et al. (1984). Chemical & Pharmaceutical Bulletin, 32(2), 692-698.

- Greene, T. W., & Wuts, P. G. M. (1991). Protective Groups in Organic Synthesis (2nd ed.). John Wiley & Sons.

- Google Patents. (n.d.). Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H10ClNO). Retrieved from [Link]

-

ResearchGate. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

-

YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization. Retrieved from [Link]

-

CORE. (n.d.). Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spect. Retrieved from [Link]

- Gowda, B. T., et al. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(11), o2178.

-

ResearchGate. (n.d.). FT-IR spectra of N-phenylpropanamide. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.

-

PubChem. (n.d.). 3-Chloro-N-methylpropanamide. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 3-chloro-1,2-propanediol trifunctional initiator (a), and poly(MMA-b-CL) triarm block copolymer (b). Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C9H10ClNO | CID 240404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloropropionyl chloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 6. testbook.com [testbook.com]

- 7. chemistry-reaction.com [chemistry-reaction.com]

- 8. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 9. 3-Chloro-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 3-Chloropropionyl chloride synthesis - chemicalbook [chemicalbook.com]

- 13. orgosolver.com [orgosolver.com]

- 14. thieme-connect.com [thieme-connect.com]

3-Chloro-N-phenylpropanamide IUPAC name and synonyms

An In-Depth Technical Guide to 3-Chloro-N-phenylpropanamide: Synthesis, Reactivity, and Core Applications

Abstract

This compound is a bifunctional organic compound of significant interest to the chemical and pharmaceutical industries. Possessing both a stable amide linkage and a reactive alkyl chloride terminus, it serves as a versatile intermediate in the synthesis of a variety of more complex molecules, most notably heterocyclic scaffolds. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and chemical reactivity. The core focus is its critical application as a direct precursor to the 3,4-dihydroquinolin-2(1H)-one nucleus, a privileged scaffold in modern drug discovery. Detailed experimental protocols, mechanistic insights, and safety information are provided for researchers, scientists, and professionals in drug development.

Nomenclature and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its application in a laboratory or industrial setting. This compound is most accurately identified by its IUPAC name and CAS number.

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. It is also widely known by several synonyms, which are frequently encountered in commercial listings and older literature.

Table 1: Compound Identification and Key Synonyms

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 3460-04-6[1] |

| Common Synonyms | 3-Chloro-N-phenylpropionamide, 3-Chloropropionanilide[1] |

| Molecular Formula | C₉H₁₀ClNO[2] |

| InChIKey | FRXJYUFHAXXSAL-UHFFFAOYSA-N[2] |

The physicochemical properties of this compound dictate its handling, reaction conditions, and purification methods. It is a solid at room temperature with limited solubility in water but good solubility in common organic solvents.[3]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 183.64 g/mol | [2] |

| Appearance | Colorless to yellowish crystalline solid | [3] |

| Melting Point | 105-120.5 °C (range varies by source) | [3] |

| Boiling Point | 360.2 °C (Predicted) | [3] |

| Solubility | Low in water; Soluble in ethanol, ether, chloroform | [3] |

Synthesis and Mechanism

The most common and straightforward synthesis of this compound is the N-acylation of aniline with 3-chloropropionyl chloride. This reaction proceeds via a well-understood nucleophilic acyl substitution mechanism.

Mechanism of Synthesis

The synthesis mechanism involves the lone pair of electrons on the nitrogen atom of aniline acting as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A base, which can be excess aniline or an added non-nucleophilic base like triethylamine, neutralizes the generated HCl.

Caption: Nucleophilic acyl substitution mechanism for synthesis.

Laboratory Synthesis Protocol

This protocol is adapted from established procedures for the acylation of anilines.

Objective: To synthesize this compound from aniline and 3-chloropropionyl chloride.

Materials:

-

Aniline

-

3-Chloropropionyl chloride

-

Acetone

-

6M Hydrochloric Acid (HCl)

-

Water (deionized)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in acetone.

-

Addition of Acyl Chloride: Gently heat the aniline solution to reflux. Prepare a separate solution of 3-chloropropionyl chloride in acetone. Add this solution dropwise to the refluxing aniline mixture over 30-60 minutes.

-

Causality Insight: Dropwise addition to a refluxing solution helps control the exothermic reaction and prevents the formation of side products. Acetone is a suitable solvent as it dissolves both reactants and is relatively inert under these conditions.

-

-

Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for one hour to ensure the reaction goes to completion.

-

Work-up and Precipitation: Cool the reaction mixture in an ice bath. Pour the cooled mixture into a beaker containing a stirred solution of 6M HCl and water. The acidic quench neutralizes any remaining aniline and helps precipitate the less soluble amide product.

-

Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any water-soluble impurities and salts.

-

Drying and Characterization: Dry the purified product, this compound. The melting point should be determined and compared to the literature value. The product identity and purity can be further confirmed using spectroscopic methods (NMR, IR).

Core Application: Precursor to the Dihydroquinolinone Scaffold

While this compound can be used in various intermolecular reactions, its most powerful application lies in its ability to undergo intramolecular cyclization to form 3,4-dihydroquinolin-2(1H)-one . This heterocyclic core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds and approved drugs.

The Friedel-Crafts Acylation/Alkylation Pathway

The transformation proceeds via an intramolecular Friedel-Crafts reaction. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the aromatic ring of the aniline moiety acts as a nucleophile. The Lewis acid coordinates to the terminal chlorine atom, making the adjacent carbon a potent electrophile, which is then attacked by the electron-rich phenyl ring (preferentially at the ortho position) to form the new six-membered ring.

Caption: Workflow from intermediate to privileged scaffold.

Experimental Protocol: Synthesis of 3,4-Dihydroquinolin-2(1H)-one

Objective: To synthesize 3,4-dihydroquinolin-2(1H)-one via intramolecular cyclization.

Materials:

-

This compound

-

Aluminum Chloride (AlCl₃), anhydrous

-

Appropriate high-boiling inert solvent (e.g., dichlorobenzene) or neat conditions.

-

Water, Ice, HCl solution

Procedure:

-

Reaction Setup: In a flask protected from atmospheric moisture, add this compound.

-

Addition of Lewis Acid: Carefully and portion-wise, add anhydrous aluminum chloride. The reaction is often highly exothermic and releases HCl gas; proper ventilation and caution are required.

-

Causality Insight: Anhydrous conditions are critical as AlCl₃ reacts violently with water. A slight molar excess of AlCl₃ is often used to ensure complete reaction.

-

-

Heating: Heat the mixture to promote the cyclization reaction. The exact temperature and time will depend on the scale and solvent used, but temperatures above 100°C are common. Monitor the reaction progress by TLC or LCMS.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully quench it by pouring it over a mixture of ice and concentrated HCl. This decomposes the aluminum complexes.

-

Extraction and Purification: The product can be extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and purified, typically by recrystallization or column chromatography.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE).

Table 3: GHS Hazard Information

| Hazard Code | Description |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple chemical; it is an enabling intermediate that provides a direct and efficient route to the 3,4-dihydroquinolin-2(1H)-one scaffold. Its synthesis via N-acylation is robust and well-understood. The true value for researchers lies in the compound's bifunctional nature, where the terminal chloride facilitates a powerful intramolecular cyclization. This reaction underscores its importance as a building block for constructing molecules with significant biological potential, making it a valuable compound in the arsenal of synthetic and medicinal chemists.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 240404, this compound. Available at: [Link]

-

ChemBK (2024). This compound. Available at: [Link]

-

Matrix Fine Chemicals. This compound. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Chloro-N-phenylpropanamide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Chloro-N-phenylpropanamide. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple data sheet. Instead, it offers a foundational understanding of the principles governing the solubility of this compound and provides detailed methodologies for its empirical determination. Given the current scarcity of published quantitative solubility data for this compound, this guide empowers researchers to generate this critical data in their own laboratories.

Executive Summary: The Critical Role of Solubility

This compound (C₉H₁₀ClNO, Molar Mass: 183.63 g/mol ) is a chemical intermediate with applications in the synthesis of various organic compounds, including potential pharmaceutical agents and other bioactive molecules.[1] Understanding its solubility in a range of organic solvents is paramount for several key processes:

-

Reaction Kinetics and Purity: In synthetic chemistry, the solubility of reactants directly influences reaction rates and the formation of impurities. A well-chosen solvent ensures a homogeneous reaction medium, leading to cleaner reaction profiles and higher yields.

-

Crystallization and Purification: The purification of this compound, often achieved through crystallization, is fundamentally dependent on its differential solubility in various solvents at different temperatures.

-

Formulation Development: For applications in drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical determinant of its bioavailability and the feasibility of different dosage forms.[2][3]

-

Analytical Method Development: The choice of solvent is crucial for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the quantification and quality control of this compound.

Theoretical Framework: What Governs Solubility?

The adage "like dissolves like" provides a simplified but effective starting point for understanding solubility. The dissolution of a crystalline solute, such as this compound, in a solvent is a complex thermodynamic process governed by the interplay of several factors:

-

Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy of the crystal lattice (solute-solute interactions) and disrupt the solvent-solvent interactions. The molecular structure of this compound, featuring a polar amide group capable of hydrogen bonding and a nonpolar phenyl ring, suggests a nuanced solubility profile.

-

Solvent Properties: The polarity, hydrogen bonding capacity, and molecular size of the solvent are critical. Protic solvents (e.g., ethanol, methanol) can act as both hydrogen bond donors and acceptors, while aprotic polar solvents (e.g., acetone, dimethylformamide) can only accept hydrogen bonds. Nonpolar solvents (e.g., toluene) will primarily interact through weaker van der Waals forces.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[2] This relationship is fundamental to purification by recrystallization.

Quantitative Solubility Data: A Predictive Overview

In the absence of experimentally determined solubility data for this compound, we can anticipate a general trend based on its structure and the principles outlined above. The following table presents a hypothetical but scientifically grounded expectation of its solubility in a selection of common organic solvents. This table should be used as a guide for solvent selection in experimental determinations.

| Solvent | Solvent Type | Expected Solubility Trend | Rationale for Prediction |

| Methanol | Polar Protic | High | The amide group of the solute can form strong hydrogen bonds with methanol. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is an effective hydrogen bond donor and acceptor. |

| Acetone | Polar Aprotic | Moderate to High | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the amide proton of the solute. |

| Ethyl Acetate | Moderately Polar | Moderate | Offers a balance of polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics. |

| Dichloromethane | Polar Aprotic | Moderate | Its polarity allows for dipole-dipole interactions with the solute. |

| Chloroform | Polar Aprotic | Moderate to High | Similar to dichloromethane, it can engage in dipole-dipole interactions and is a known good solvent for many organic compounds.[1] |

| Toluene | Nonpolar | Low to Moderate | The phenyl ring of the solute will have favorable interactions with the aromatic ring of toluene, but the polar amide group will be less well-solvated. |

| n-Heptane | Nonpolar | Very Low | The large difference in polarity between the solute and this aliphatic hydrocarbon will result in poor solvation. |

| Water | Polar Protic | Low | While the amide group can hydrogen bond with water, the nonpolar phenyl and chloroalkyl moieties will limit overall solubility.[1] |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[4] This method establishes the equilibrium between the undissolved solid and a saturated solution at a specific temperature.

Rationale for the Shake-Flask Method

This method is favored for its accuracy and direct measurement of the equilibrium state. By ensuring an excess of the solid is present, the resulting concentration in the liquid phase represents the true saturation point under the given conditions. The extended incubation time allows the system to reach thermodynamic equilibrium, providing a reliable and reproducible solubility value.

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the thermodynamic solubility of this compound.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of crystalline this compound (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., at 25 °C and 37 °C to assess temperature dependence).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typical. A preliminary kinetic study can determine the minimum time to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe. To ensure complete removal of any suspended solid particles, it is crucial to filter the aliquot through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents). Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully sampled.[2]

-

-

Analysis of Solute Concentration:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly reliable and specific method for this purpose as it can separate the analyte from any potential impurities or degradation products.[2]

-

-

Data Calculation and Reporting:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of a series of this compound standards.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the original concentration in the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL, mol/L, or mole fraction.

-

Factors Influencing Experimental Accuracy

To ensure the trustworthiness and reproducibility of the generated solubility data, several factors must be carefully controlled:

-

Purity of the Solute and Solvent: The presence of impurities can significantly alter the measured solubility. Therefore, it is essential to use highly pure this compound and analytical grade solvents.

-

Temperature Control: As solubility is often temperature-dependent, maintaining a constant and accurately known temperature during equilibration is critical.[5]

-

Solid State Form: The solubility of a compound can vary depending on its crystalline form (polymorphism) or if it is amorphous.[2] It is important to characterize the solid form of the starting material and to confirm that the solid phase remaining after equilibration is the same.

-

pH of the Medium (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility were to be determined, the pH would be a critical parameter as the amide group can undergo hydrolysis under strongly acidic or basic conditions.

Conclusion: A Path Forward for a Deeper Understanding

While published quantitative solubility data for this compound remains elusive, this guide provides the necessary theoretical foundation and a robust, validated experimental protocol for its determination. By meticulously following the shake-flask method and employing a reliable analytical technique such as HPLC, researchers can generate the high-quality data required for process optimization, formulation development, and fundamental chemical research. This systematic approach ensures that the solubility of this compound can be confidently and accurately characterized, paving the way for its effective application in science and industry.

References

-

ChemBK. This compound. Available from: [Link]

-

PubChem. This compound. National Institutes of Health. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available from: [Link]

-

Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available from: [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

-

Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures [scielo.org.co]

- 3. 3-chloro-N-ethyl-N-phenylpropanamide (100129-45-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-chloro-N-ethyl-N-phenylpropanamide | 100129-45-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Melting Point of 3-Chloro-N-phenylpropanamide

Abstract: This technical guide provides a comprehensive analysis of the melting point of 3-Chloro-N-phenylpropanamide (CAS No: 3460-04-6), a key physicochemical property for identity and purity assessment. It consolidates reported melting point data, discusses the theoretical principles and practical factors influencing its determination, and offers a detailed, field-proven protocol for accurate measurement using the capillary method. Advanced techniques such as Differential Scanning Calorimetry (DSC) are also discussed to provide a complete perspective for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is an organic compound with the chemical formula C₉H₁₀ClNO.[1] It serves as a chemical intermediate in the synthesis of various other organic compounds, including pesticides and pharmaceuticals.[1] Given its role in multi-step syntheses, verifying the purity and identity of this crystalline solid is paramount. The melting point is a fundamental and readily accessible criterion for this purpose. A sharp, well-defined melting range is indicative of a pure compound, whereas a depressed and broad melting range typically signifies the presence of impurities.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3460-04-6 | ChemBK[1] |

| Molecular Formula | C₉H₁₀ClNO | PubChem[2] |

| Molecular Weight | 183.63 g/mol | PubChem[2] |

| Appearance | Colorless to yellowish crystalline solid | ChemBK[1] |

| Solubility | Soluble in ethanol, ether, chloroform; low solubility in water | ChemBK[1] |

Melting Point: A Critical Quality Attribute

The transition from a solid to a liquid phase occurs at a specific temperature for a pure crystalline substance. This temperature, the melting point, is a characteristic physical property. For this compound, a range of melting points has been reported, which underscores the importance of standardized analytical procedures.

Table 2: Reported Melting Point Values for this compound

| Melting Point (°C) | Source | Notes |

| 119.5 - 120.5 °C | ChemBK | Predicted Value |

| 105 - 109 °C | ChemBK | Experimental Range |

Causality of Variation: The discrepancy in reported values can be attributed to several factors:

-

Purity: The presence of residual solvents, starting materials, or by-products from its synthesis (e.g., from the reaction of N-phenylacrylamide with chlorine) can depress and broaden the melting range.[1]

-

Polymorphism: While not explicitly documented for this compound in the search results, organic molecules can sometimes crystallize into different solid-state forms (polymorphs), each possessing a unique melting point.

-

Analytical Technique: The method of determination, including the heating rate and the sensitivity of the apparatus, directly impacts the observed values. A slower heating rate near the melting point provides a more accurate determination.[3]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a robust and widely used technique for determining the melting point of a solid.[4] The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Apparatus

-

This compound sample (must be completely dry)[5]

-

Capillary tubes (one end sealed)

-

Digital Melting Point Apparatus

-

Mortar and pestle or spatula

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: A fine, uniform powder ensures efficient and even heat transfer throughout the sample.[3]

-

Procedure: Place a small amount of the crystalline this compound onto a clean, dry surface. If the crystals are large, gently pulverize them into a fine powder.

-

-

Capillary Tube Loading:

-

Rationale: Proper packing is critical. A loosely packed sample can shrink upon heating, leading to misinterpretation of the initial melting point.[3][5] An excessive sample height results in a broader-than-actual melting range due to thermal gradients.[5]

-

Procedure: Jab the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube.[5] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[3][6] To pack the sample tightly, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a glass tube) several times.[3][5] Repeat until the packed sample height is 2-3 mm.[5][6]

-

-

Melting Point Measurement:

-

Rationale: A two-stage heating process saves time while ensuring accuracy. A rapid initial heating provides an approximate range, while a slow ramp rate (1-2 °C per minute) near the melting point is crucial for thermal equilibrium between the sample, apparatus, and thermometer, yielding a precise reading.

-

Procedure: a. Insert the loaded capillary tube into the melting point apparatus.[3] b. If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 4-5 °C per minute to find a rough value.[6] Allow the apparatus to cool at least 20°C below this point before proceeding.[6] c. Set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point (e.g., to ~90 °C). d. Once this temperature is reached, adjust the heating rate to a slow ramp of 1-2 °C per minute. e. Observe the sample closely through the viewfinder. f. Record T₁: The temperature at which the first drop of liquid becomes visible.[5] The sample may shrink or glisten just before this.[5] g. Record T₂: The temperature at which the last solid particle melts into a transparent liquid.[5] h. The recorded melting point is the range T₁ - T₂. For a pure sample, this range should be narrow (0.5-1.5 °C). i. Perform the measurement in duplicate with fresh capillary tubes to ensure consistency.[6]

-

Workflow Visualization

The following diagram illustrates the logical flow of the capillary melting point determination protocol.

Caption: Workflow for Capillary Melting Point Determination.

Advanced Characterization: Differential Scanning Calorimetry (DSC)

For a more quantitative thermal analysis, Differential Scanning Calorimetry (DSC) is the preferred method.[7][8] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7]

Core Principles:

-

An endothermic peak on the DSC thermogram represents the melting process.

-

The onset temperature of this peak is often reported as the melting point for organic compounds.[9]

-

The peak temperature represents the point of maximum heat absorption.

-

The area under the peak corresponds to the enthalpy of fusion, a measure of the sample's crystallinity.[9]

DSC provides a highly sensitive and reproducible thermal signature of the material, making it invaluable for detailed studies in pharmaceutical development, such as polymorph screening and stability analysis.[7][10]

Safety and Handling

This compound is classified as an irritant.[2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][11] Standard laboratory safety protocols should be strictly followed.

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.[1][11]

-

Handling: Avoid creating dust.[12][13] Wash hands thoroughly after handling.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[11]

References

-

This compound. ChemBK. Available at: [Link]

-

4.3: Melting Point Determination Procedure. Chemistry LibreTexts. Available at: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. Available at: [Link]

-

Measuring the Melting Point. Westlab Canada. Available at: [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Melting point determination. University of Calgary. Available at: [Link]

-

Differential scanning calorimetry. CureFFI.org. Available at: [Link]

-

Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. Available at: [Link]

-

A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science. Available at: [Link]

-

This compound. PubChem, National Institutes of Health. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. torontech.com [torontech.com]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. s4science.at [s4science.at]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 3-Chloro-N-phenylpropanamide

Foreword: Understanding the Compound-Specific Risks

3-Chloro-N-phenylpropanamide (CAS No. 3460-04-6) is a halogenated organic amide utilized as a chemical intermediate in the synthesis of various organic compounds, including potential dyes, pesticides, and pharmaceuticals.[1] Its molecular structure, featuring a chlorinated alkyl chain and an aromatic amide group, necessitates a rigorous and informed approach to laboratory safety. This guide moves beyond generic laboratory rules to provide a risk-based framework tailored to the specific hazards posed by this compound, ensuring that researchers, scientists, and drug development professionals can operate with a high degree of safety and experimental integrity.

Hazard Identification and GHS Classification

The primary step in safe handling is a thorough understanding of the compound's intrinsic hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2]

Primary Hazards:

-

Acute Toxicity (Oral): Harmful if swallowed.[2]

-

Skin Irritation: Causes skin irritation.[2]

-

Eye Irritation: Causes serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

This classification is based on notifications to the European Chemicals Agency (ECHA) C&L Inventory.[2] The causality is clear: as an organochlorine compound, it possesses inherent toxicity, and its amide structure can interact with biological tissues, leading to irritation upon contact.[1]

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Warning | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319 | Warning | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | Warning | May cause respiratory irritation |

| Data sourced from PubChem GHS Classification.[2] |

The Hierarchy of Controls: A Risk Mitigation Framework

Before any laboratory work commences, a risk assessment must be performed. The hierarchy of controls provides a systematic framework for minimizing exposure, prioritizing the most effective measures first.

Caption: Hierarchy of controls for risk management.

-

Elimination/Substitution: In a research context, eliminating the compound is often not feasible. However, one should always consider if a less hazardous analogue could achieve the same synthetic outcome.

-

Engineering Controls: This is the primary and most critical line of defense. All work involving this compound as a solid or in solution must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][4][5] The fume hood provides a physical barrier and active ventilation.

-

Administrative Controls: These are the protocols and procedures that govern the work. This includes restricting access to the work area, providing thorough training on the specific hazards of this compound, and ensuring emergency equipment is accessible and functional.[4][6]

-

Personal Protective Equipment (PPE): PPE is the final barrier between the user and the chemical. It is essential but should never be relied upon as the primary means of protection.

Standard Operating Procedure (SOP) for Handling

This section details the mandatory, step-by-step protocols for safely handling this compound.

Required Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Causality |

| Eye/Face | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] | Protects against splashes and airborne particles, directly mitigating the H319 (serious eye irritation) hazard.[2][5][6] |

| Hand | Chemical-impermeable gloves (e.g., Nitrile). | Prevents skin contact, mitigating the H315 (skin irritation) hazard.[1][3][5] Gloves must be inspected before use and disposed of after handling. |

| Body | A clean, fastened laboratory coat.[8] | Protects skin and personal clothing from contamination.[8][9] |

| Respiratory | Not required if work is performed within a certified fume hood. For spill cleanup or if exposure limits are exceeded, a full-face respirator is necessary.[7] | Mitigates the H335 (respiratory irritation) hazard by preventing inhalation of dust or aerosols.[2] |

Weighing and Transfer Protocol

-

Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is on and functioning correctly.

-

Staging: Place a weigh boat, spatula, and the sealed container of this compound inside the fume hood.

-

Dispensing: Carefully open the container inside the hood. Use the spatula to transfer the required amount of the solid compound to the weigh boat. Avoid generating dust.[3]

-

Sealing: Securely close the primary container immediately after dispensing.

-

Transfer: Transfer the weighed compound directly to the reaction vessel, which should also be located within the fume hood.

-

Decontamination: Clean the spatula thoroughly with an appropriate solvent (e.g., ethanol) into a designated halogenated waste container. Dispose of the weigh boat in the solid chemical waste.

-

Glove Disposal: Remove and dispose of gloves in the appropriate waste bin before leaving the work area.

-

Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[4]

Emergency Preparedness and Response

Accidents are preventable but preparedness is essential. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.[6]

Exposure Response

Caption: Flowchart for emergency exposure response.

-

If Inhaled: Move the victim to fresh air.[3][7] If breathing is difficult, provide oxygen. Seek immediate medical attention.

-